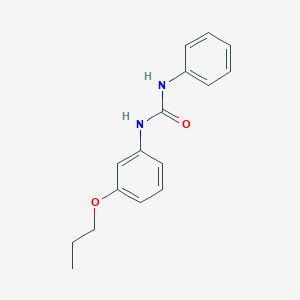

N-phenyl-N'-(3-propoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-N'-(3-propoxyphenyl)urea, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and household settings. It is a white crystalline solid with a molecular weight of 209.25 g/mol and a melting point of 142-143°C. Propoxur is known for its effectiveness against a wide range of pests, including cockroaches, mosquitoes, and flies. In

Mecanismo De Acción

Propoxur works by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, N-phenyl-N'-(3-propoxyphenyl)urea causes an accumulation of acetylcholine, a neurotransmitter, in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the target pest.

Biochemical and Physiological Effects:

Propoxur has been shown to have a range of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It has also been shown to interfere with the metabolism of insects, leading to a reduction in energy production and an increase in oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Propoxur has several advantages as an insecticide for laboratory experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also effective against a wide range of pests, making it useful for a variety of experiments. However, N-phenyl-N'-(3-propoxyphenyl)urea also has several limitations. Its toxicity to humans and other non-target organisms can make it difficult to work with, and its effectiveness can be reduced by the development of resistance in target pests.

Direcciones Futuras

There are several areas of future research that could be explored with regards to N-phenyl-N'-(3-propoxyphenyl)urea. One area of interest is the development of new formulations or delivery methods that can increase the effectiveness of N-phenyl-N'-(3-propoxyphenyl)urea while reducing its toxicity to non-target organisms. Another area of interest is the investigation of the potential health effects of N-phenyl-N'-(3-propoxyphenyl)urea exposure in humans, particularly in occupational settings. Finally, there is a need for continued research into the mechanisms of insecticide resistance, in order to develop new strategies for controlling pests.

Métodos De Síntesis

Propoxur can be synthesized by reacting phenyl isocyanate with 3-propoxyaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of a urea intermediate, which is then converted to N-phenyl-N'-(3-propoxyphenyl)urea by the addition of phosgene.

Aplicaciones Científicas De Investigación

Propoxur has been extensively studied for its insecticidal properties and has been used in a variety of scientific research applications. It has been used to study the effects of insecticides on the nervous system, as well as to investigate the mechanisms of insecticide resistance. Propoxur has also been used as a model compound for studying the metabolism and toxicity of carbamate insecticides.

Propiedades

Nombre del producto |

N-phenyl-N'-(3-propoxyphenyl)urea |

|---|---|

Fórmula molecular |

C16H18N2O2 |

Peso molecular |

270.33 g/mol |

Nombre IUPAC |

1-phenyl-3-(3-propoxyphenyl)urea |

InChI |

InChI=1S/C16H18N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H2,17,18,19) |

Clave InChI |

VDLMAJBCZDPUSW-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |

SMILES canónico |

CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)

![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)

![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)

![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)

![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)

![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)

![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)

![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)

![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)

![3-phenyl-N-[4-(propanoylamino)phenyl]propanamide](/img/structure/B266992.png)

![3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B266993.png)

![3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266995.png)

![2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266997.png)